2-Chloro-2-(4-chlorophenoxy)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(4-chlorophenoxy)cyclopropane-1-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropane ring, a chlorophenoxy group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(4-chlorophenoxy)cyclopropane-1-carbonitrile typically involves the reaction of 4-chlorophenol with 2-chlorocyclopropanecarbonitrile. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide to facilitate the formation of the ether linkage between the phenol and the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(4-chlorophenoxy)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-2-(4-chlorophenoxy)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(4-chlorophenoxy)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: This compound shares the chlorophenoxy group but differs in its overall structure and properties.
2-Chloro-2-(4-chlorophenoxy)acetic Acid: Another similar compound with a different functional group arrangement.
Uniqueness
2-Chloro-2-(4-chlorophenoxy)cyclopropane-1-carbonitrile is unique due to its cyclopropane ring, which imparts strain and reactivity not seen in many other compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
541502-15-2 |
---|---|
Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
2-chloro-2-(4-chlorophenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7Cl2NO/c11-8-1-3-9(4-2-8)14-10(12)5-7(10)6-13/h1-4,7H,5H2 |
InChI Key |
HMNFAHGUUQMZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(OC2=CC=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.